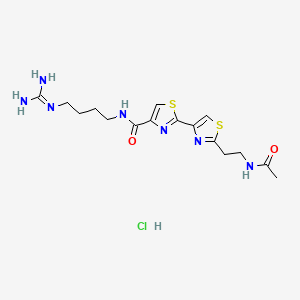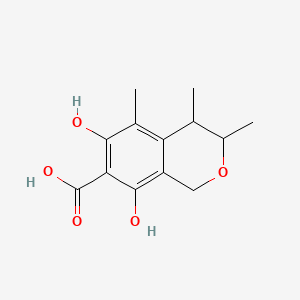
Propionohydroxamic acid
説明
Propionohydroxamic acid (PHA) is an organic compound that is widely used in scientific research. It belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions. PHA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
科学的研究の応用
Computational Chemistry and Molecular Modeling
N-Hydroxypropanamide has been computationally investigated for its fundamental reactive properties using density functional theory (DFT). The analysis includes Natural Bond Orbital (NBO) , Molecular Electrostatic Potential (MESP) , Electron Localization Function (ELF) , and Localized Orbital Locator (LOL) . These studies help in understanding intermolecular interactions, charge transfer, and electron density delocalization, which are crucial for designing molecules with desired chemical properties .
Pharmaceutical Research
The compound’s derivatives have been explored for their antiproliferative activity against cancer cell lines. For instance, pyridine derivatives, which can be synthesized using N-Hydroxypropanamide, have shown promising results against liver carcinoma cell lines (HEPG2), indicating the compound’s potential as a precursor in anticancer drug development .
Chemical Synthesis
N-Hydroxypropanamide serves as a building block in organic synthesis. It can be prepared by the catalytic hydration of lactonitrile and is used to synthesize various monocarboxylic acid amides and secondary alcohols, expanding the repertoire of synthetic organic chemistry .
Biochemistry
In biochemistry, N-Hydroxypropanamide derivatives can act as enzyme inhibitors, affecting biological pathways. Their ability to form complexes with metals and bind with DNA/RNA makes them valuable for studying biochemical interactions and processes .
Material Science
The compound’s properties are significant in material science, where its reactivity and bonding analysis contribute to the development of new materials with specific characteristics, such as enhanced durability or conductivity .
Analytical Chemistry
In analytical chemistry, N-Hydroxypropanamide can be used as a standard or reagent in various analytical techniques to quantify or identify other substances, thanks to its well-characterized properties and reactivity .
Ophthalmology
Interestingly, hyperosmotic agents derived from N-Hydroxypropanamide, such as DL-lactamide, have been used in medical research to study their effects on intraocular pressure and aqueous humor protein in Rhesus monkeys, which could have implications for treating glaucoma .
特性
IUPAC Name |
N-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIPQHOWTCNEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180460 | |
| Record name | Propionohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionohydroxamic acid | |
CAS RN |
2580-63-4 | |
| Record name | N-Hydroxypropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2580-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K8TD4EMP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propionohydroxamic acid exert its effect?
A1: Propionohydroxamic acid acts as a potent and competitive urease inhibitor. [, , ] Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, propionohydroxamic acid can disrupt this process, particularly relevant in the context of urinary tract infections and the formation of certain types of kidney stones. [, , , , ]
Q2: What are the downstream consequences of urease inhibition by propionohydroxamic acid?
A2: Inhibiting urease with propionohydroxamic acid primarily impacts the formation of struvite and carbonate apatite crystals in the urinary tract. [, , ] These crystals are often associated with infections caused by urease-producing bacteria. By reducing bacterial urease activity, this compound helps prevent the formation of these specific types of kidney stones. [, , ]
Q3: What is the molecular formula and weight of propionohydroxamic acid?
A3: The molecular formula of propionohydroxamic acid is C3H7NO2, and its molecular weight is 89.09 g/mol. []
Q4: Is there any spectroscopic data available to characterize propionohydroxamic acid?
A4: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to characterize propionohydroxamic acid. [, ] Additionally, crystallographic studies have revealed its three-dimensional hydrogen-bonded framework structure. []
Q5: Has the compatibility and stability of propionohydroxamic acid been studied?
A5: While detailed studies on material compatibility are limited, its use in pharmaceutical formulations suggests reasonable compatibility with common excipients. [, ] Stability under various conditions is crucial for formulation and storage. Research suggests that propionohydroxamic acid can be formulated to improve its stability and bioavailability. []
Q6: Have computational chemistry methods been applied to propionohydroxamic acid?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the chemical speciation and thermodynamic properties of propionohydroxamic acid complexes, particularly with vanadium(V). [] These calculations helped model the tautomeric equilibria and understand the stability of different species formed in solution. []
Q7: How do structural modifications affect the activity of propionohydroxamic acid?
A7: Studies exploring structure-activity relationships have focused on modifying the side chain of aminohydroxamic acids, including propionohydroxamic acid. [, ] These modifications aimed to optimize metal ion chelation properties and influence the stability and biological activity of the resulting complexes. [, ]
Q8: What strategies can improve the stability and delivery of propionohydroxamic acid?
A8: Research indicates that propionohydroxamic acid can be formulated to enhance its stability. [] Although specific delivery strategies haven't been extensively studied, utilizing prodrug approaches, like attaching a glucose moiety, could offer targeted delivery to the colon by leveraging bacterial β-glucosidase activity. [, ]
Q9: What is known about the pharmacokinetics of propionohydroxamic acid?
A9: While detailed pharmacokinetic data is limited in the provided research, some studies suggest that orally administered propionohydroxamic acid can reach the colon and exert its urease-inhibiting effects. [, ] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.
Q10: What evidence supports the efficacy of propionohydroxamic acid?
A10: In vitro studies demonstrate the ability of propionohydroxamic acid to inhibit urease activity. [, , , ] Animal studies, particularly in rat models, further support its efficacy in reducing urease activity in the colon and mitigating the formation of certain types of kidney stones. [, ]
Q11: Are there any known safety concerns associated with propionohydroxamic acid?
A11: While generally considered safe for its intended use, potential long-term effects require further investigation. [, ] The development of more potent and selective analogs could potentially address these concerns. [, ]
Q12: How is propionohydroxamic acid analyzed and quantified?
A12: Various analytical techniques have been employed, including potentiometric titrations to determine formation constants with metal ions. [, , ] Gas chromatography methods have been developed for quantifying trace amounts of potential impurities like hydroxylamine in propionohydroxamic acid drug substances and formulations. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)
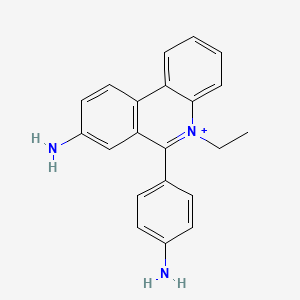

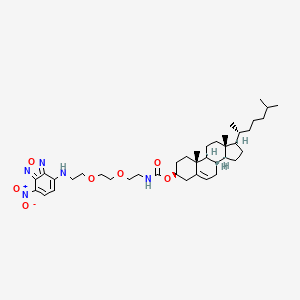

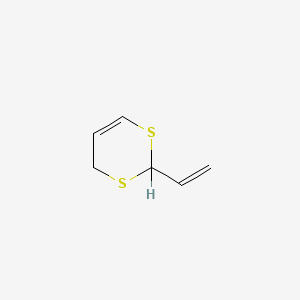
![3,5-diamino-6-chloro-N-[1-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethylamino]-2-methyl-1-oxopropan-2-yl]pyrazine-2-carboxamide](/img/structure/B1212780.png)
![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)

